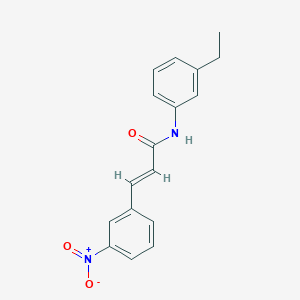![molecular formula C15H15BrN2O3S B458238 N-[4-[(2-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B458238.png)
N-[4-[(2-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 2-bromo-4-methylaniline with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
N-[4-[(2-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent for the study of protein interactions and modifications.
Biological Studies: Employed in the investigation of cellular processes and signaling pathways.
Medical Research: Utilized in the development of new therapeutic agents and drug delivery systems.
Industrial Applications: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(2-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide: Similar structure but with a piperidine ring instead of the bromo-methyl group.
4-Bromo-2-nitroaniline: Contains a bromine and nitro group but lacks the sulfonyl and acetamide functionalities.
Uniqueness
N-[4-[(2-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H15BrN2O3S |
|---|---|
Molecular Weight |
383.3g/mol |
IUPAC Name |
N-[4-[(2-bromo-4-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-3-8-15(14(16)9-10)18-22(20,21)13-6-4-12(5-7-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
InChI Key |
QTISHMKGEKGTJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


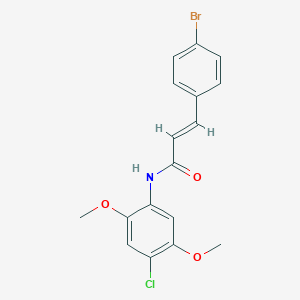
methanone](/img/structure/B458156.png)
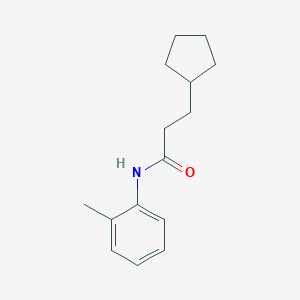
![N-[4-(2,4-ditert-pentylphenoxy)butyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B458159.png)
![2-[(3-Ethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B458161.png)
![4-{[2-(PROPAN-2-YL)PHENYL]CARBAMOYL}BUTANOIC ACID](/img/structure/B458163.png)
![N-(2-ETHOXYPHENYL)-3-({2-[(2-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B458167.png)
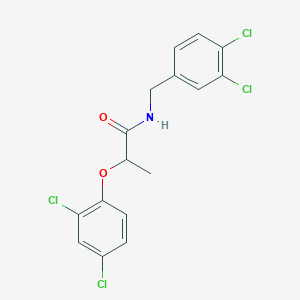
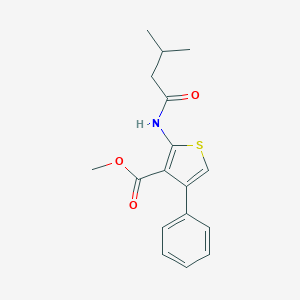
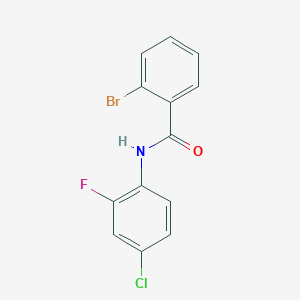

![4-{6-Bromo-4-[(4-cinnamyl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl propyl ether](/img/structure/B458175.png)

